4-Fluorononan-5-one
Description
4-Fluorononan-5-one is a fluorinated aliphatic ketone with the molecular formula C₉H₁₇FO.
Properties
CAS No. |
101327-89-3 |
|---|---|
Molecular Formula |
C9H17FO |
Molecular Weight |
160.23 g/mol |
IUPAC Name |
4-fluorononan-5-one |
InChI |
InChI=1S/C9H17FO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
HVFXMDJVVWOWSD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C(CCC)F |
Canonical SMILES |
CCCCC(=O)C(CCC)F |
Synonyms |
5-Nonanone, 4-fluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Fluoro-4-Chromanone
Structure: A fluorinated chromanone derivative with a benzopyran backbone. Key Differences:
- Aromaticity: The aromatic ring in 5-Fluoro-4-Chromanone enhances stability and alters UV absorption compared to the aliphatic chain of 4-Fluorononan-5-one.
- Reactivity: The electron-withdrawing fluorine in 5-Fluoro-4-Chromanone may activate the ketone for nucleophilic attacks, whereas in this compound, the fluorine’s inductive effect could polarize the carbonyl group differently due to the longer alkyl chain. Applications: Chromanone derivatives are often used in pharmaceuticals, whereas aliphatic fluoroketones like this compound may serve as intermediates in polymer or agrochemical synthesis .
(5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one
Structure: A fluorinated furanone with a conjugated system and phenyl substituent. Key Differences:
- Polarity: The furanone ring and fluoromethylene group increase polarity, leading to higher boiling points (292°C) compared to this compound, which likely has a lower boiling point due to its aliphatic nature.
- Solubility: The aromatic and heterocyclic components enhance solubility in polar solvents, whereas this compound may exhibit higher lipophilicity .
Fluorinated Oxazolidinone Chiral Auxiliaries
Structure: Fluorinated oxazolidinones (e.g., (4S,5R)-4-iso-Propyl-5-(perfluorooctyl)-oxazolidin-2-one) are used in asymmetric synthesis. Key Differences:
- Functionality: Oxazolidinones act as chiral templates, whereas this compound lacks stereogenic centers, limiting its utility in enantioselective reactions.
Physicochemical and Environmental Properties
Physical Properties Comparison
Environmental and Toxicological Considerations
- Persistence: Fluorinated aliphatic ketones like this compound may exhibit environmental persistence due to C-F bond stability, akin to PFAS-related concerns noted in .
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